molecular formula C17H13N3O4 B2918574 N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 897616-45-4

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2918574
CAS No.: 897616-45-4
M. Wt: 323.308
InChI Key: SFEVXYDTOUQFGQ-UHFFFAOYSA-N
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Description

“N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide” typically involves multi-step organic reactions. The starting materials may include pyrido[1,2-a]pyrimidine derivatives and benzodioxole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining the pyrido[1,2-a]pyrimidine core with the benzodioxole moiety through condensation reactions.

    Amidation Reactions: Introducing the carboxamide group through amidation reactions using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzodioxole Derivatives: Compounds with the benzodioxole moiety but different attached groups.

Uniqueness

The uniqueness of “N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide” lies in its specific combination of the pyrido[1,2-a]pyrimidine and benzodioxole structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-10-15(17(22)20-7-3-2-4-14(20)18-10)19-16(21)11-5-6-12-13(8-11)24-9-23-12/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEVXYDTOUQFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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